![molecular formula C17H26F2O3Si B13681704 2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid is a chemical compound with the molecular formula C17H26F2O3Si and a molecular weight of 344.47 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a triisopropylsilyl group attached to the oxygen at the 5 position of the benzoic acid core . It is commonly used in organic synthesis and various chemical reactions due to its unique structural features.
Preparation Methods
The synthesis of 2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance provided by the triisopropylsilyl group. These features can affect the compound’s interaction with various molecular targets and pathways, leading to the formation of desired products .
Comparison with Similar Compounds
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid can be compared with other similar compounds, such as:
2,6-Difluorobenzoic Acid: Lacks the methyl and triisopropylsilyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylbenzoic Acid: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.
5-[(Triisopropylsilyl)oxy]benzoic Acid: Lacks the fluorine atoms and methyl group, affecting its overall reactivity and application.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C17H26F2O3Si |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2,6-difluoro-3-methyl-5-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C17H26F2O3Si/c1-9(2)23(10(3)4,11(5)6)22-13-8-12(7)15(18)14(16(13)19)17(20)21/h8-11H,1-7H3,(H,20,21) |
InChI Key |
IVVBVBHFDVWJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)O)F)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


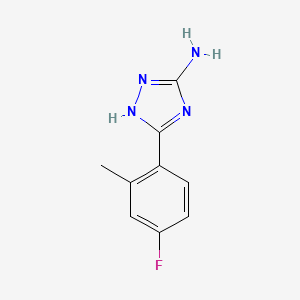
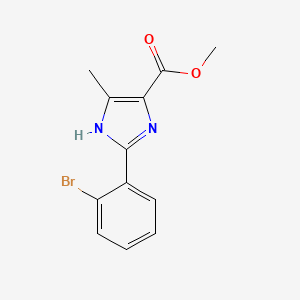

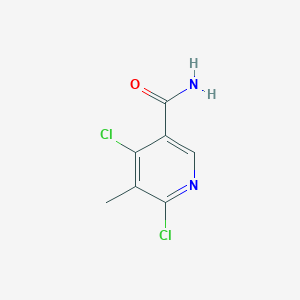
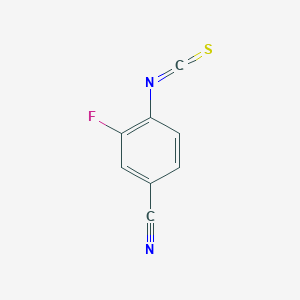
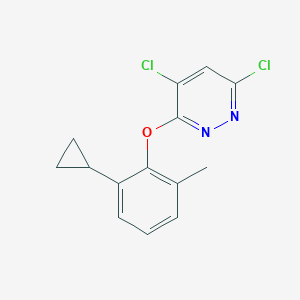
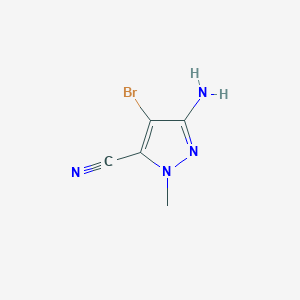
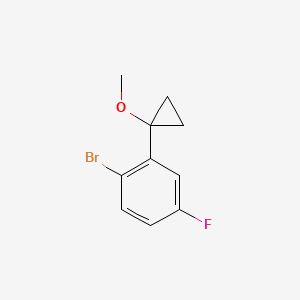
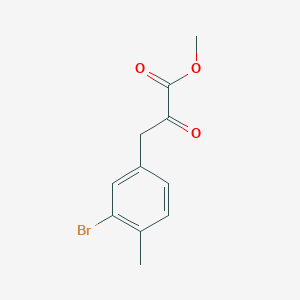
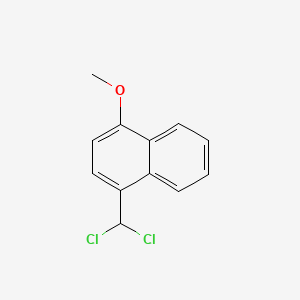
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
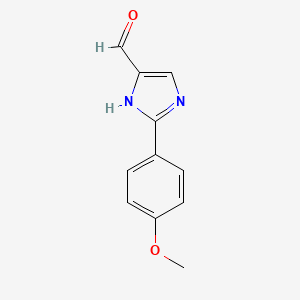
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)

